molecular formula C8H15N B1526887 1-Azaspiro[3.5]nonane CAS No. 13374-55-5

1-Azaspiro[3.5]nonane

Cat. No. B1526887
CAS RN: 13374-55-5
M. Wt: 125.21 g/mol
InChI Key: XSVCZOLYJIKPPH-UHFFFAOYSA-N
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Description

1-Azaspiro[3.5]nonane is a chemical compound with the CAS Number: 13374-55-5 . It has a molecular weight of 125.21 . The IUPAC name for this compound is 1-azaspiro[3.5]nonane . It is stored at a temperature of 4 degrees Celsius . The compound is in liquid form .


Synthesis Analysis

The synthesis of 1-Azaspiro[3.5]nonane involves the use of the Reformatsky reagent, derived from the methyl 1-bromocyclohexanecarboxylate and zinc . This reagent reacts with N′-(arylmethylidene)benzohydrazides to form N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides as a result of intramolecular cyclization of the initial addition products .


Molecular Structure Analysis

The InChI code for 1-Azaspiro[3.5]nonane is 1S/C8H15N/c1-2-4-8(5-3-1)6-7-9-8/h9H,1-7H2 . This code provides a standard way to encode the molecular structure using text .


Chemical Reactions Analysis

The reactions of 1-Azaspiro[3.5]nonane involve the use of free radical chemistry . The Reformatsky reagent, derived from the methyl 1-bromocyclohexanecarboxylate and zinc, reacts with N′-(arylmethylidene)benzohydrazides, to form N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides as a result of intramolecular cyclization of the initial addition products .


Physical And Chemical Properties Analysis

1-Azaspiro[3.5]nonane has a melting point of 147-148 degrees Celsius . It is stored at a temperature of 4 degrees Celsius . The compound is in liquid form .

Scientific Research Applications

Synthesis and Structural Applications

  • Enantioselective Synthesis : 1-Azaspiro[4.4]nonane-2,6-dione has been synthesized from cyclopentanone and resolved into enantiomers via chiral acetals. These enantiomers have applications in creating bioactive compounds like cephlotaxine (Nagasaka, Sato, & Saeki, 1997).
  • Core Structure in Antileukemic Activity : The 1-azaspiro[4.4]nonane ring system is a core skeleton of cephalotaxine, which shows pronounced antileukemic activity. It's part of homoharringtonine, used in treating chronic myelogenous leukemia resistant to other therapies (El Bialy, Braun, & Tietze, 2005).
  • Synthetic Receptors and Enzyme Inhibitors : 1-Azaspiro[4,4]nonanones have been utilized as templates for constructing synthetic receptors and as intermediates in the synthesis of enzyme inhibitors (El Bialy, Braun, & Tietze, 2005).

Medicinal and Pharmacological Research

  • Anticonvulsant Properties : Various N-phenylamino derivatives of 2-azaspiro[4.4]nonane have shown promising anticonvulsant properties, particularly in the maximal electroshock (MES) model, indicating potential applications in seizure management (Kamiński, Obniska, & Dybała, 2008).

Chemical Synthesis and Applications

  • Nitroso-Ene Cyclization : A nitroso-ene cyclization approach has been developed to construct 1-azaspiro[4.4]nonane, which is key in synthesizing cephalotaxus alkaloids. This method offers a practical synthesis route for such compounds (Huang et al., 2015).
  • SAR Studies and Anticonvulsant Activity : Structure-activity relationship (SAR) studies on spirosuccinimides, a series of 2-substituted-2-azaspiro[4.4]nonane derivatives, have revealed insights into their anticonvulsant activities, contributing to the development of new anticonvulsant drugs (Tarver, Nicholson, & Scott, 1985).

Applications in Drug Discovery

  • Synthesis of Drug Motifs : The asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes, related to the 1-Azaspiro[3.5]nonane structure, is essential in modern drug discovery. These compounds are important motifs in several pharmacologically active compounds (Reddy et al., 2019).

Synthetic Approaches in Natural Product Chemistry

  • Natural Product Synthesis : 1-Azaspiro[4.4]nonane structures are found in natural products like histrionacotoxin. Various synthetic approaches to these systems have been investigated to develop a general approach for the synthesis of compounds with such structures (Bryson & Wilson, 1976; 1977).

Safety And Hazards

The safety information for 1-Azaspiro[3.5]nonane includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-4-8(5-3-1)6-7-9-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVCZOLYJIKPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azaspiro[3.5]nonane

CAS RN

13374-55-5
Record name 1-azaspiro[3.5]nonane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
VJ Romano, DH Macartney - Supramolecular Chemistry, 2019 - Taylor & Francis
The host-guest complexations of fifteen protonated azaspirocyclic, oxa,azaspirocyclic, and diazaspirocyclic guests, three-dimensional analogues of morpholinium, piperidinium, and …
Number of citations: 1 www.tandfonline.com
池田正澄, 内野隆雅, 山野みどり, 渡辺優子… - Chemical & …, 1986 - cir.nii.ac.jp
Photoirradiation of 2-(N-acyl-N-alkylumino) cyclohex-2-enones in acetone was found to give the N-alkyl-1-azaspiro [3.5] nonane-2, 5-diones in moderate yields. The effect of the N-acyl …
Number of citations: 0 cir.nii.ac.jp
M Ikeda, T Uchino, H Ishibashi, Y Tamura… - Journal of the Chemical …, 1984 - pubs.rsc.org
Photoirradiation of 2-(N-alkylamino)cyclohex-2-enones gave the N-alkyl-1-azaspiro[3.5]nonane-2.5-diones in moderate yields; an X-ray crystal structure determination was performed …
Number of citations: 4 pubs.rsc.org
NE Behnke, K Lovato, M Yousufuddin… - Angewandte Chemie …, 2019 - Wiley Online Library
The Ti IV ‐mediated synthesis of spirocyclic NH‐azetidines from oxime ethers using either an alkyl Grignard reagent or terminal olefin ligand exchange coupling partner is described. …
Number of citations: 21 onlinelibrary.wiley.com
N Anand, BA Shah, M Kapoor, R Parshad… - The Journal of …, 2011 - ACS Publications
The facile synthesis of the stabilized axial and equatorial conformers of spiro-β-lactams was achieved via entrapment of cyclohexanone imines (Schiff bases) with acetoxyacetyl chloride …
Number of citations: 9 pubs.acs.org
EM Carreira, TC Fessard - Chemical reviews, 2014 - ACS Publications
Four-membered rings are witnessing significant prominence in medicinal chemistry discovery programs. For example, a search of the chemical databases shows exponential increase …
Number of citations: 500 pubs.acs.org
P Noheda Marín, N Tabares Cantero, R Benito Arenas… - 2008 - digital.csic.es
The invention provides compounds of formula (I) and methods for their preparation (I) The compounds of the invention are useful intermediates in the synthesis of TTX and analogues …
Number of citations: 3 digital.csic.es
F Toda, H Miyamoto, M Inoue, S Yasaka… - The Journal of Organic …, 2000 - ACS Publications
Irradiation of inclusion crystals of 2-(N-acyl-N-alkylamino)cyclohex-2-enones and N,N-dimethylphenylglyoxylamide with chiral host molecules gave the optically active N-alkyl-1-azaspiro…
Number of citations: 30 pubs.acs.org
A Antony - Reference Services Review, 1978 - emerald.com
The year 1977 was the first in the tenth collective period (1977‐1981) for Chemical Abstracts. Thus during that year the important and very voluminous Tenth Collective Index began to …
Number of citations: 1 www.emerald.com
SW Reilly, LN Puentes, K Wilson… - Journal of medicinal …, 2018 - ACS Publications
Development of poly(ADP-ribose) polymerase inhibitors (PARPi’s) continues to be an attractive area of research due to synthetic lethality in DNA repair deficient cancers; however, …
Number of citations: 34 pubs.acs.org

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